molecular formula C17H20FNO B2590814 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(3-fluoro-4-methylphenyl)propan-1-one CAS No. 1797286-58-8

1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(3-fluoro-4-methylphenyl)propan-1-one

Cat. No.: B2590814
CAS No.: 1797286-58-8
M. Wt: 273.351
InChI Key: FYEBFXBMLFMMQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((1R,5S)-8-azabicyclo[321]oct-2-en-8-yl)-3-(3-fluoro-4-methylphenyl)propan-1-one is a complex organic compound that is of interest in various fields, including chemistry, biology, and pharmacology

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(3-fluoro-4-methylphenyl)propan-1-one typically involves multi-step organic reactions starting from readily available precursors. The key steps include the formation of the azabicyclic ring system and the introduction of the fluoro and methyl groups onto the phenyl ring. This often involves the use of chiral catalysts to ensure the correct stereochemistry of the product.

Industrial Production Methods

In industrial settings, the production of this compound might involve optimized synthesis pathways that minimize costs and increase yields. This could include the use of continuous flow reactors and other advanced techniques to streamline the synthetic process.

Chemical Reactions Analysis

Types of Reactions

1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(3-fluoro-4-methylphenyl)propan-1-one can undergo a variety of chemical reactions including:

  • Oxidation: : Conversion to more oxidized forms, potentially producing ketones or alcohols.

  • Reduction: : Reduction reactions may involve converting the ketone group to an alcohol.

  • Substitution: : Nucleophilic or electrophilic substitution at various positions on the molecule.

Common Reagents and Conditions

These reactions often involve common organic reagents such as sodium borohydride for reductions or oxidizing agents like potassium permanganate for oxidation reactions. The conditions vary but typically involve controlled temperatures and solvents like dichloromethane or ethanol.

Major Products Formed

Depending on the reaction type, the major products can vary. For example, an oxidation might produce a more polar product, while reduction could yield a less polar alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound is often studied for its unique structural properties and reactivity. Researchers may use it to understand the behavior of bicyclic compounds and the effect of substituents like fluoro and methyl groups on the reactivity.

Biology

In biological research, this compound may be used to study receptor binding and interaction with enzymes due to its bicyclic structure which can mimic certain natural products.

Medicine

Medically, this compound could be of interest due to its potential as a drug candidate. The bicyclic structure is often associated with bioactivity, and the presence of a fluoro group can enhance the stability and bioavailability of drugs.

Industry

Industrially, this compound might be used as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.

Mechanism of Action

The mechanism by which 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(3-fluoro-4-methylphenyl)propan-1-one exerts its effects is primarily through its interaction with molecular targets such as receptors or enzymes. Its bicyclic structure allows it to fit into specific binding sites, and the fluoro group can participate in hydrogen bonding or other electrostatic interactions, affecting the compound's pharmacokinetics and pharmacodynamics.

Comparison with Similar Compounds

Similar Compounds

  • Tropane: A structurally similar bicyclic compound.

  • Cocaine: Contains a similar azabicyclic structure.

  • Scopolamine: Another compound with a related structure.

Uniqueness

What makes 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(3-fluoro-4-methylphenyl)propan-1-one unique is the specific placement of the fluoro and methyl groups, which can significantly alter its reactivity and biological activity compared to its structural analogs.

This article provides a comprehensive overview of 1-((1R,5S)-8-azabicyclo[321]oct-2-en-8-yl)-3-(3-fluoro-4-methylphenyl)propan-1-one, touching upon its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-(8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(3-fluoro-4-methylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FNO/c1-12-5-6-13(11-16(12)18)7-10-17(20)19-14-3-2-4-15(19)9-8-14/h2-3,5-6,11,14-15H,4,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYEBFXBMLFMMQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CCC(=O)N2C3CCC2C=CC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.